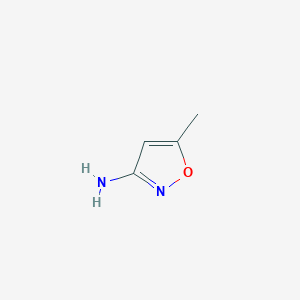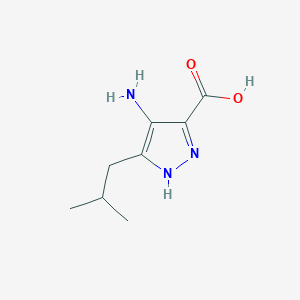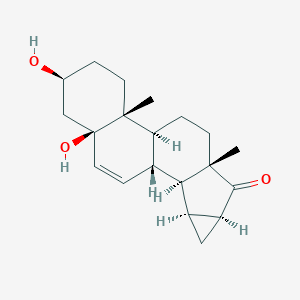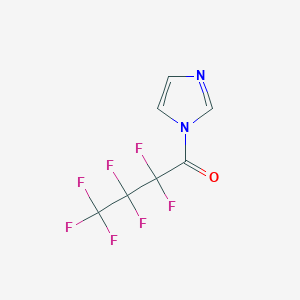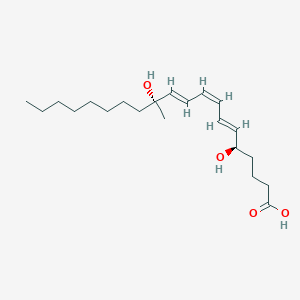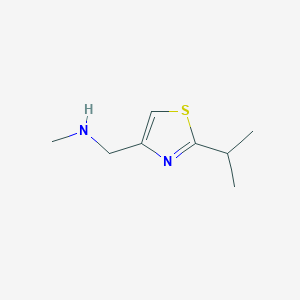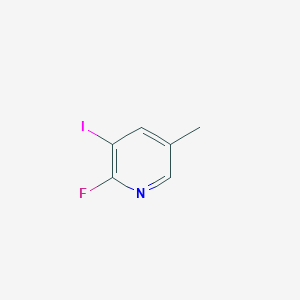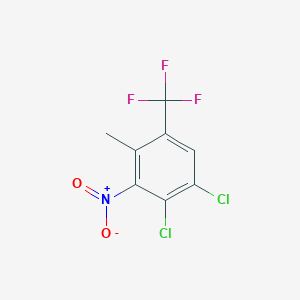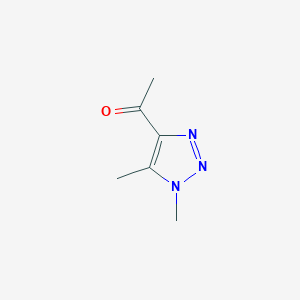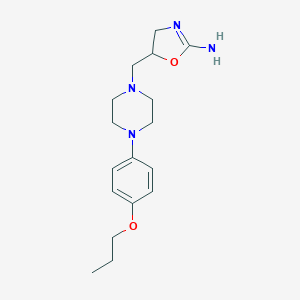
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine, commonly known as OP-145, is a chemical compound that has been extensively studied for its potential therapeutic applications. OP-145 belongs to the class of compounds known as piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.
科学的研究の応用
OP-145 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety and depression. Studies have shown that OP-145 has anxiolytic and antidepressant effects in animal models. Additionally, OP-145 has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent.
作用機序
The mechanism of action of OP-145 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. OP-145 has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, OP-145 has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
生化学的および生理学的効果
OP-145 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonergic and dopaminergic systems, OP-145 has been shown to modulate the activity of certain neurotransmitter receptors, including GABA and glutamate receptors. Additionally, OP-145 has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the primary advantages of using OP-145 in lab experiments is its high potency and selectivity. OP-145 has been shown to have high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors. Additionally, OP-145 has been shown to have good oral bioavailability, which makes it a useful compound for studying the effects of drugs on the brain.
One limitation of using OP-145 in lab experiments is its potential for off-target effects. Like all drugs, OP-145 may interact with other proteins or receptors in the body, which could complicate the interpretation of experimental results. Additionally, the high potency of OP-145 may make it difficult to determine the optimal dose for a given experiment.
将来の方向性
There are several areas of future research that could be pursued with OP-145. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of OP-145 in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, OP-145 is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound. OP-145 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, analgesic, antipsychotic, and anti-inflammatory effects. While there are limitations to using OP-145 in lab experiments, its high potency and selectivity make it a useful tool for studying the function of neurotransmitter receptors. Future research is needed to fully understand the potential of OP-145 as a therapeutic agent.
合成法
The synthesis of OP-145 involves the reaction of 4-propoxybenzaldehyde with piperazine and 2-amino-4,5-dihydrooxazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of OP-145. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound.
特性
CAS番号 |
144881-41-4 |
|---|---|
製品名 |
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine |
分子式 |
C17H26N4O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H26N4O2/c1-2-11-22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)13-16-12-19-17(18)23-16/h3-6,16H,2,7-13H2,1H3,(H2,18,19) |
InChIキー |
RYACAMPFAMXCNV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
同義語 |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2 -amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
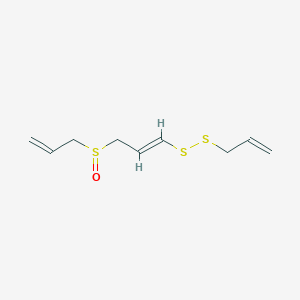
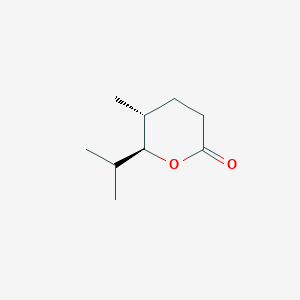
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
